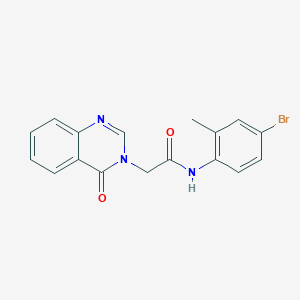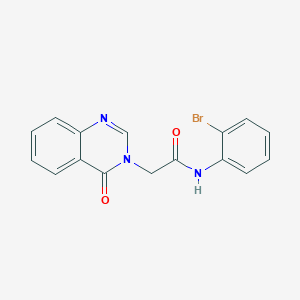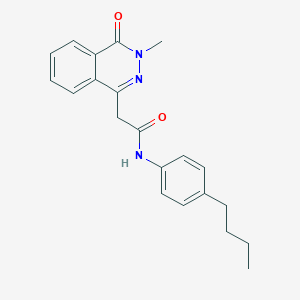![molecular formula C21H21BrN2O4 B277611 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BBI608, is a small molecule drug that has been developed as an anti-cancer agent. This compound has been shown to have promising results in preclinical studies and is currently in clinical trials for various types of cancer.
Mécanisme D'action
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. This compound binds to a protein called Dishevelled, which is involved in the Wnt signaling pathway. By binding to Dishevelled, this compound prevents the activation of downstream proteins involved in cell proliferation and differentiation. This compound also inhibits cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
This compound has been found to have anti-cancer activity in various preclinical studies. This compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it has been shown to have anti-cancer activity in various preclinical studies. This compound has also been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of this compound is that it is still in clinical trials and its safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one research. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with Dishevelled. Another direction is to explore the potential of this compound as a combination therapy with other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to fully establish the safety and efficacy of this compound as an anti-cancer agent.
Méthodes De Synthèse
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with morpholine and formaldehyde to obtain 3-(morpholin-4-ylmethyl)-3-oxopropyl-4-bromo-1H-indole-2-carboxylate. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to obtain this compound.
Applications De Recherche Scientifique
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer activity in various preclinical studies. This compound has been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. This compound has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Formule moléculaire |
C21H21BrN2O4 |
|---|---|
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H21BrN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2 |
Clé InChI |
OPSGJKAMHLCCGJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
SMILES canonique |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)

![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277536.png)








![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)

